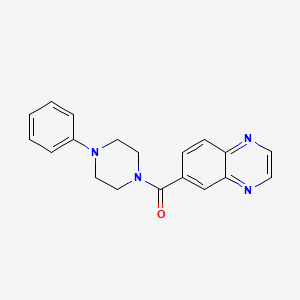

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

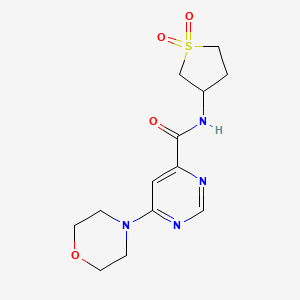

“(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone” is a novel 5-HT(3) receptor antagonist . It has been investigated for its antidepressant potential using rodent behavioural models of depression .

Synthesis Analysis

While the exact synthesis process for this compound is not available in the search results, a similar compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of this compound is C13H15ClN4O . It has a molecular weight of 278.74 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

- Conclusion : 4a exhibits antidepressant-like activity in behavior-based rodent models of depression .

Antidepressant Activity

Acetylcholinesterase Inhibition for Alzheimer’s Disease

Wirkmechanismus

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological processes .

Mode of Action

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone acts as an antagonist at the 5-HT3 receptor . This means it binds to the receptor and blocks its activation by serotonin, preventing the transmission of signals . This action can lead to changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

The inhibition of the 5-HT3 receptor by (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone can affect several biochemical pathways. For instance, it can influence the release of other neurotransmitters, such as dopamine and acetylcholine . It can also impact the classical complement pathway, as suggested by a study on a similar compound .

Pharmacokinetics

The compound has an optimal log p (284) and pA2 value (73), which are greater than those of ondansetron, a well-known 5-HT3 receptor antagonist . These values suggest that the compound may have good absorption and distribution characteristics, which could impact its bioavailability.

Result of Action

The antagonistic action of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone at the 5-HT3 receptor has been associated with antidepressant-like effects in rodent models . For instance, it has been shown to reduce depressive-like behaviors in the forced swim test and the reserpine-induced hypothermia test . It also potentiated the 5-HTP induced head twitches response in mice .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTOUSXRSANDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

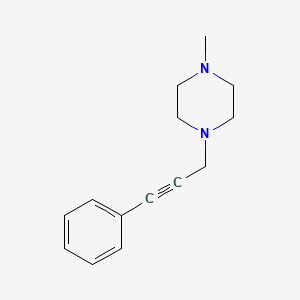

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)

![3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2814904.png)

![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)

![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)

![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)

![2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide](/img/structure/B2814919.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)